Proline thiohydantoin

Descripción general

Descripción

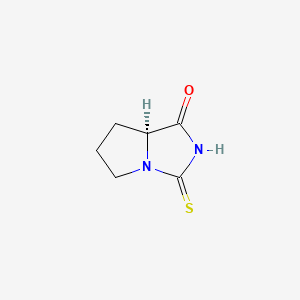

Proline thiohydantoin is a derivative of proline, an amino acid, and thiohydantoin, a sulfur-containing heterocyclic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Proline thiohydantoin can be synthesized through a modified Schlack-Kumpf reaction. This involves the reaction of proline with ammonium thiocyanate under acidic conditions to form the thiohydantoin ring . Another method involves the activation of proline with acetyl chloride followed by derivatization with trimethylsilyl isothiocyanate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reactions. Optimization of reaction conditions, such as temperature, pH, and reagent concentrations, is crucial for maximizing yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Proline thiohydantoin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiohydantoin ring to a more reduced form.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbonyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the thiohydantoin ring .

Aplicaciones Científicas De Investigación

Chemical Derivatization and Peptide Sequencing

Proline thiohydantoin is primarily used in the derivatization of amino acids for peptide sequencing. The formation of this compound from acetylproline using ammonium thiocyanate has been established as a reliable method for preparing pure amino acid thiohydantoins, which are essential reference standards in C-terminal sequencing procedures. This method allows for the efficient identification of C-terminal residues in peptides, overcoming limitations associated with the traditional sequencing methods that struggled with proline due to its unique structure .

Table 1: Comparison of C-terminal Sequencing Methods

| Method | Advantages | Limitations |

|---|---|---|

| Traditional Methods | Established protocols | Inefficient for proline |

| Thiocyanate Derivatization | Effective for all amino acids | Requires specific conditions |

| Automated DPP-ITC Method | High throughput, suitable for automation | Complexity in reaction conditions |

Pharmacological Applications

This compound and its analogues have shown promising pharmacological activities, particularly as potential anti-inflammatory agents. Research indicates that 1,3-disubstituted-2-thiohydantoin compounds exhibit significant cytotoxic activity and anti-inflammatory effects by downregulating pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . These findings suggest that this compound derivatives could serve as lead compounds in developing new anti-inflammatory drugs.

Table 2: Biological Activities of this compound Derivatives

| Compound | Activity | IC50 (μg/mL) | Notes |

|---|---|---|---|

| Compound 7 | Anti-inflammatory | 197.68 | Significant reduction of NO production |

| Celecoxib | Anti-inflammatory | 251.2 | Common NSAID with gastrointestinal side effects |

Synthesis and Characterization

The synthesis of this compound involves straightforward reactions that can be optimized for yield and purity. The method typically includes the reaction of acetylproline with ammonium thiocyanate under controlled conditions, yielding this compound with high efficiency (up to 70% yield reported) when conducted at elevated temperatures . Characterization techniques such as UV spectrophotometry and mass spectrometry are utilized to confirm the formation and purity of the product.

Table 3: Synthesis Conditions for this compound

| Parameter | Optimal Condition |

|---|---|

| Temperature | 80°C |

| Reaction Time | Variable (optimized based on yield) |

| Characterization Method | UV Spectrophotometry, Mass Spectrometry |

Case Studies

Several case studies highlight the utility of this compound in research:

- Case Study 1 : A study demonstrated the successful use of this compound in automated C-terminal sequencing, allowing for rapid identification of peptide sequences containing proline residues .

- Case Study 2 : Research into novel derivatives revealed that certain this compound analogues exhibited potent anti-inflammatory properties comparable to established drugs like celecoxib, suggesting their potential as safer alternatives in treating inflammatory conditions .

Mecanismo De Acción

The mechanism of action of proline thiohydantoin involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a nucleophile, participating in reactions that modify proteins or other biomolecules. The sulfur atom in the thiohydantoin ring plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules .

Comparación Con Compuestos Similares

Hydantoin: A similar compound without the sulfur atom, used in various pharmaceutical applications.

2-Thiohydantoin: A sulfur-containing analogue with different substitution patterns on the ring.

4-Thiohydantoin: Another analogue with sulfur at a different position in the ring.

Uniqueness: Proline thiohydantoin is unique due to the presence of both the proline and thiohydantoin moieties, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications .

Actividad Biológica

Proline thiohydantoin, a derivative of thiohydantoin, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by recent research findings and case studies.

Overview of Thiohydantoins

Thiohydantoins are sulfur-containing heterocycles that have shown a wide range of biological activities. They are structurally related to hydantoins but possess a sulfur atom at the 2-position. The modification of thiohydantoins, including the introduction of amino acids like proline, has led to compounds with enhanced pharmacological profiles.

Anti-Inflammatory Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anti-inflammatory properties. For instance, a study evaluated a series of 1,3-disubstituted-2-thiohydantoins for their ability to inhibit nitric oxide (NO) production in murine leukemia cells (RAW264.7). Among these compounds, one derivative showed an IC50 value of 197.68 μg/mL, outperforming celecoxib (IC50 251.2 μg/mL) in reducing NO production by six-fold. This compound also inhibited the expression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α significantly .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A notable case study involved the synthesis and evaluation of thiohydantoin derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). One derivative demonstrated potent inhibition of cell proliferation with an IC50 value as low as 0.1 µM against LNCaP-AR cells, indicating its potential as an androgen receptor antagonist .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound Derivative A | LNCaP-AR | 0.1 | Androgen receptor antagonist |

| This compound Derivative B | MCF-7 | 0.25 | Apoptosis induction |

| This compound Derivative C | HeLa | 0.15 | Cell cycle arrest |

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Research indicates that thiohydantoins possess antibacterial properties against various pathogens. For example, derivatives have been synthesized and tested for their inhibitory effects on human DNA topoisomerase I and Leishmania topoisomerase I, showing promising results in stabilizing DNA cleavage complexes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications at various positions on the thiohydantoin ring can significantly enhance or diminish its activity. Studies have shown that specific substitutions at positions 3 and 5 can lead to compounds with improved potency against cancer and inflammatory diseases .

Table 2: Structure-Activity Relationship Insights

| Modification | Position | Biological Activity | Observations |

|---|---|---|---|

| -H | 3 | Increased potency | Stronger binding affinity |

| -CH3 | 3 | Moderate potency | Enhanced solubility |

| -2-Pyridinon-5yl | 5 | High activity | Effective against IDH1 mutated cancers |

Case Studies and Research Findings

- Case Study on Anti-inflammatory Activity : A study published in September 2022 highlighted the synthesis of novel this compound derivatives that exhibited significant anti-inflammatory effects in vitro by reducing NO production and cytokine expression .

- Anticancer Evaluation : Research conducted by Xu et al. demonstrated that specific thiohydantoin derivatives could inhibit cancer cell growth effectively while maintaining lower toxicity levels compared to traditional chemotherapeutics .

- Antimicrobial Efficacy : A library of biarylidene-thiohydantoins was developed and tested for their inhibitory effects against DNA topoisomerases, showing promising results in both human and Leishmania models .

Propiedades

IUPAC Name |

(7aS)-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDTVBBUOZQAAW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(=S)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)NC(=S)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976674 | |

| Record name | 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61160-12-1 | |

| Record name | Proline thiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061160121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.